5-Ethyl-5-phenyloxolan-2-one
Description
5-Ethyl-5-phenyloxolan-2-one is a substituted γ-lactone derivative characterized by a five-membered oxolan-2-one (γ-butyrolactone) ring with ethyl and phenyl groups at the 5-position. Its molecular formula is C₁₂H₁₂O₂, and its structure features a stereoelectronic interplay between the electron-withdrawing lactone ring and the aromatic phenyl group.
Properties
CAS No. |
53380-21-5 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-ethyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C12H14O2/c1-2-12(9-8-11(13)14-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
WXXZXKBYBHWQHW-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(CCC(=O)O1)C2=CC=CC=C2 |
Synonyms |
EPBL cpd gamma-ethyl-gamma-phenyl-butyrolactone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key differences between 5-Ethyl-5-phenyloxolan-2-one and its structural analogs:
Key Research Findings
Steric and Electronic Effects :
- The ethyl-phenyl substitution in this compound introduces steric hindrance while maintaining electronic delocalization from the phenyl ring. This balance may favor catalytic applications, such as asymmetric synthesis.
- In contrast, 5-naphthalen-2-yloxolan-2-one exhibits extended π-conjugation due to the naphthalene group, leading to stronger UV-Vis absorption (~300–350 nm), making it suitable for optoelectronic materials .
Thermal Stability :
- Naphthalene-substituted lactones generally demonstrate higher thermal stability (decomposition >250°C) compared to phenyl-substituted analogs (~200–220°C), attributed to increased aromatic stacking interactions.
Solubility and Reactivity :
- This compound is expected to show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the lactone’s polarity.
- The bulkier naphthalene analog has reduced solubility in polar solvents but enhanced compatibility with aromatic hydrocarbons.
Limitations and Gaps
- Direct experimental data (e.g., melting points, synthetic yields) for this compound are scarce in the provided evidence. Further studies are needed to validate inferred properties.
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